molecular formula C13H18BrN3O3 B1290432 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine CAS No. 914347-79-8

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine

Cat. No. B1290432
Key on ui cas rn: 914347-79-8
M. Wt: 344.2 g/mol
InChI Key: YXZOAKWTRYIIPT-UHFFFAOYSA-N
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Patent
US08044070B2

Procedure details

According to the same method as in Example 1-1) but using 1-t-butoxycarbonyl-3-hydroxypyrrolidine and 2-chloro-5-bromopyrimidine, the entitled compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl[C:15]1[N:20]=[CH:19][C:18]([Br:21])=[CH:17][N:16]=1>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([O:13][C:15]2[N:20]=[CH:19][C:18]([Br:21])=[CH:17][N:16]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entitled compound was obtained

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OC1=NC=C(C=N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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